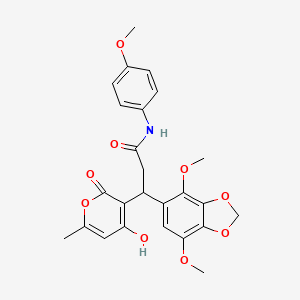![molecular formula C19H19NO4 B11051338 N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide](/img/structure/B11051338.png)
N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide is a complex organic compound featuring a benzodioxin core, a cyclopropane carboxamide group, and a hydroxy(phenyl)methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide typically involves multiple steps:
Formation of the Benzodioxin Core: The benzodioxin core can be synthesized through a condensation reaction between catechol and formaldehyde under acidic conditions, followed by cyclization.
Introduction of the Hydroxy(phenyl)methyl Group: This step involves the Friedel-Crafts alkylation of the benzodioxin core with benzyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclopropanecarboxamide Formation: The final step is the amidation reaction where the intermediate product is reacted with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy(phenyl)methyl group can undergo oxidation to form a ketone.
Reduction: The benzodioxin core can be reduced under catalytic hydrogenation conditions.
Substitution: The aromatic ring in the benzodioxin core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrobenzodioxin derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to natural ligands. It could be used in the study of enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide exerts its effects likely involves binding to specific molecular targets such as enzymes or receptors. The hydroxy(phenyl)methyl group may interact with active sites through hydrogen bonding or hydrophobic interactions, while the benzodioxin core provides structural stability and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide
- N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}propionamide
Uniqueness
Compared to similar compounds, N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide features a cyclopropane ring, which imparts rigidity and may enhance binding affinity to certain biological targets. This structural uniqueness could translate to improved efficacy or selectivity in its applications.
Propriétés
Formule moléculaire |
C19H19NO4 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-[7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C19H19NO4/c21-18(12-4-2-1-3-5-12)14-10-16-17(24-9-8-23-16)11-15(14)20-19(22)13-6-7-13/h1-5,10-11,13,18,21H,6-9H2,(H,20,22) |
Clé InChI |
AWTGGSYDGBHNBD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)NC2=CC3=C(C=C2C(C4=CC=CC=C4)O)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051256.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-[3-(trifluoromethyl)benzyl]tetrahydrofuran-3-carboxamide](/img/structure/B11051270.png)
![1-(2-ethoxyphenyl)-N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine](/img/structure/B11051274.png)

![methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11051282.png)
![Methyl 4-[(carbamoylamino)methyl]-5-ethylfuran-2-carboxylate](/img/structure/B11051283.png)
![Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester](/img/structure/B11051292.png)

![4-(methylsulfanyl)-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B11051302.png)
![2-({5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)phthalazin-1(2H)-one](/img/structure/B11051308.png)
![Acetamide, N-[1-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-3-piperidinyl]-](/img/structure/B11051312.png)
![6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11051318.png)
![5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B11051326.png)
![diphenyl [(2E)-1-ethylpyridin-2(1H)-ylidene]phosphoramidate](/img/structure/B11051339.png)